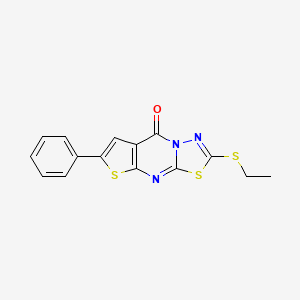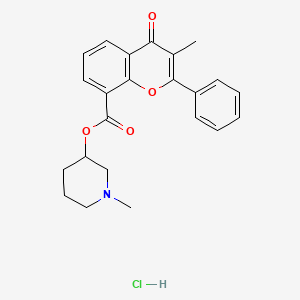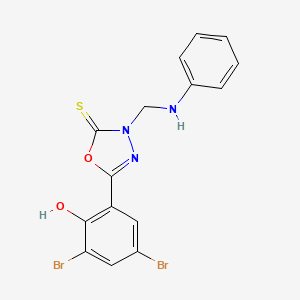
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve:
Formation of the hydrazide: Starting from a suitable carboxylic acid derivative, the hydrazide can be prepared by reaction with hydrazine.
Cyclization: The hydrazide is then cyclized with carbon disulfide in the presence of a base to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxides.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: As fungicides, herbicides, and insecticides.
Materials Science: In the development of organic semiconductors, light-emitting diodes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific compound and its application. For example, in medicinal chemistry, these compounds might inhibit enzyme activity or interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,3,4-Oxadiazole-2(3H)-one derivatives: Compounds where the thione group is replaced with an oxo group.
1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- lies in its specific substituents, which can impart distinct biological activities and chemical properties compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
81963-77-1 |
|---|---|
Formule moléculaire |
C15H11Br2N3O2S |
Poids moléculaire |
457.1 g/mol |
Nom IUPAC |
3-(anilinomethyl)-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H11Br2N3O2S/c16-9-6-11(13(21)12(17)7-9)14-19-20(15(23)22-14)8-18-10-4-2-1-3-5-10/h1-7,18,21H,8H2 |
Clé InChI |
PXHZKUHXGXOKBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


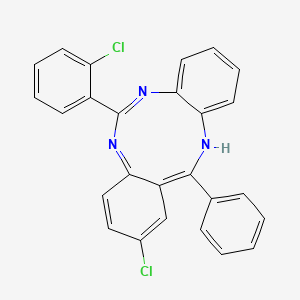
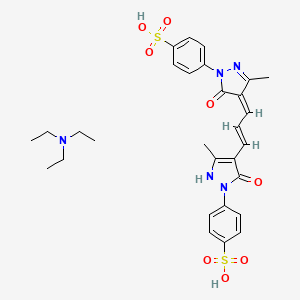

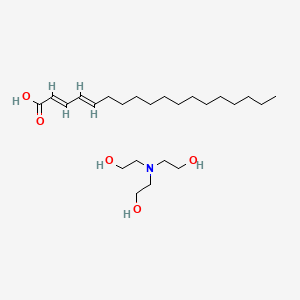
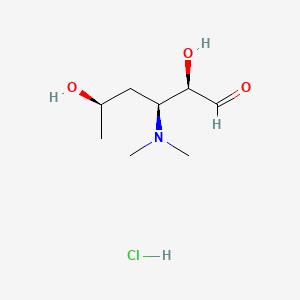
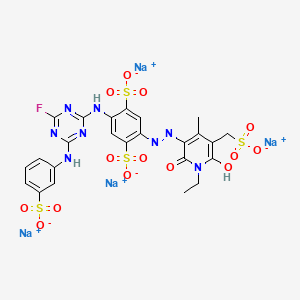

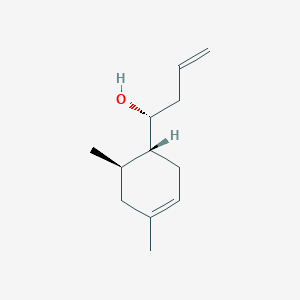
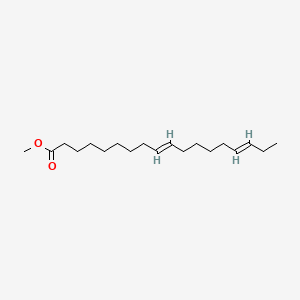
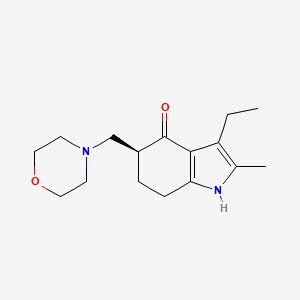
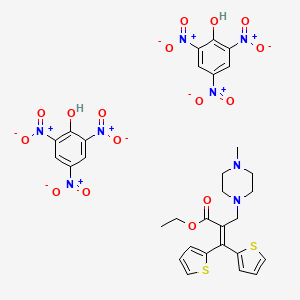
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
